5'-Atp

Description

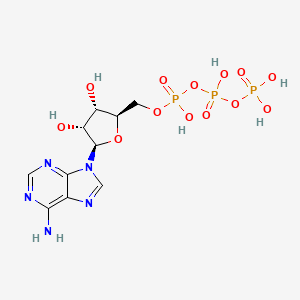

Structure

3D Structure

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHQWZAMYRWXGA-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022559 | |

| Record name | Adenosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adenosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000.0 mg/mL; 862 mg/mL (magnesium salt) | |

| Record name | ATP | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56-65-5, 11016-17-4, 51963-61-2 | |

| Record name | 5′-ATP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATP | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-(tetrahydrogen triphosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 5'-triphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | R-Phycoerythrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 51963-61-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENOSINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L70Q75FXE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adenosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

elucidating the role of 5'-Atp in novel signaling pathways

An In-depth Technical Guide on the Role of 5'-ATP in Novel Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-triphosphate (ATP), renowned as the universal energy currency of the cell, has emerged as a critical extracellular signaling molecule, orchestrating a wide array of physiological and pathological processes.[1][2][3] This guide elucidates the multifaceted role of this compound in novel signaling pathways, providing a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into the intricacies of purinergic signaling, the quantitative aspects of ATP-receptor interactions, and the pivotal role of ATP in immunity, cancer, and cell death. Furthermore, this guide furnishes detailed experimental protocols and visual workflows to facilitate further research in this burgeoning field.

P2 Receptor Signaling Pathways: The Core of Purinergic Signaling

Extracellular ATP mediates its effects primarily through two families of purinergic receptors: the ionotropic P2X receptors and the metabotropic P2Y receptors.[1][4][5]

P2X Receptor Signaling

P2X receptors are ligand-gated ion channels that, upon binding ATP, open a non-selective cation channel, leading to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[1][4][6] This rapid influx of cations causes membrane depolarization and an increase in intracellular calcium, triggering a variety of downstream cellular responses, including neurotransmission, muscle contraction, and inflammation.[2][4][6] There are seven mammalian P2X receptor subunits (P2X1-7) that can form homomeric or heteromeric trimers.[1][3]

Caption: P2X Receptor Signaling Pathway.

P2Y Receptor Signaling

P2Y receptors are G protein-coupled receptors (GPCRs) that, upon activation by extracellular nucleotides like ATP and ADP, initiate intracellular signaling cascades through different G proteins.[1][4][6] There are eight mammalian P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14).[1] These receptors can couple to Gq/11, Gi/o, or Gs proteins. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).[6] Gi/o coupling inhibits adenylyl cyclase, decreasing cyclic AMP (cAMP) levels, whereas Gs coupling stimulates adenylyl cyclase, increasing cAMP levels.[6]

Caption: P2Y Receptor Signaling Pathway.

Quantitative Data on ATP-Receptor Interactions

The affinity and potency of ATP and its analogs vary significantly among different P2 receptor subtypes. This differential sensitivity allows for nuanced physiological responses depending on the concentration of extracellular ATP and the specific receptor subtypes expressed on a given cell. The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for ATP and other relevant ligands at various human P2 receptors.

| Receptor | Ligand | Potency (EC50/IC50) | Cell Type/System | Reference |

| P2X1 | ATP | 0.5 - 12 µM (EC50) | Leukocytes | [1] |

| 2-MeSATP | 54 nM (EC50) | Recombinant | [7] | |

| α,β-MeATP | Active | Recombinant | [7] | |

| TNP-ATP | 6 nM (IC50) | Recombinant | [7] | |

| P2X2 | ATP | 58.9 µM (EC50) | Rat MPG Neurons | [8] |

| P2X3 | ATP | 0.5 - 12 µM (EC50) | Leukocytes | [1] |

| 2-MeSATP | 350 nM (EC50) | Recombinant | [7] | |

| TNP-ATP | 0.9 nM (IC50) | Recombinant | [7] | |

| P2X7 | ATP | >100 µM (EC50) | Leukocytes | [1] |

| BzATP | Active | Recombinant | [1] | |

| P2Y1 | ADP | Potent Agonist | Multiple | [7] |

| P2Y2 | ATP | 1.5 - 5.8 µM (EC50) | 1321N1 Astrocytoma | [6] |

| UTP | 1.5 - 5.8 µM (EC50) | 1321N1 Astrocytoma | [6] | |

| P2Y11 | ATP | Full Agonist | Recombinant | [7] |

| P2Y12 | ADP | Potent Agonist | Multiple | [7] |

| P2Y13 | ADP | Potent Agonist | Multiple | [9] |

Role of ATP in Novel Signaling Contexts

Immunity: ATP as a "Danger Signal"

In the immune system, extracellular ATP functions as a "danger signal" or Damage-Associated Molecular Pattern (DAMP), released from stressed or dying cells.[10] This release of ATP into the extracellular milieu alerts the immune system to tissue damage and initiates an inflammatory response.[11][12] High concentrations of eATP can activate the P2X7 receptor on immune cells like macrophages, leading to the processing and release of pro-inflammatory cytokines such as IL-1β.[10][12] However, the role of eATP is complex, as its breakdown product, adenosine, generally has anti-inflammatory effects.[13]

Caption: Dual role of extracellular ATP in immunity.

Cancer: A Double-Edged Sword in the Tumor Microenvironment

The concentration of ATP in the tumor microenvironment (TME) is significantly elevated compared to normal tissues.[14] This high level of extracellular ATP can have dual effects on cancer progression. On one hand, it can promote tumor growth, proliferation, and metastasis by activating P2Y receptors on cancer cells.[14] On the other hand, high concentrations of eATP can induce immunogenic cell death and activate anti-tumor immune responses through P2X7 receptor stimulation on immune cells.[14] The ultimate outcome depends on the balance between these opposing effects and the specific composition of the TME.

Caption: The dual role of ATP in the tumor microenvironment.

Apoptosis versus Necrosis: A Critical Decision Point

The intracellular concentration of ATP plays a decisive role in determining the mode of cell death. In the presence of sufficient ATP, cells undergo apoptosis, a programmed and orderly form of cell death. However, when intracellular ATP levels are depleted, the same apoptotic stimuli can lead to necrosis, a more chaotic and inflammatory form of cell death. This is because several key steps in the apoptotic cascade, such as the activation of caspases, are ATP-dependent processes.

Caption: Intracellular ATP level determines cell death fate.

Detailed Experimental Protocols

Protocol 1: Measurement of Extracellular ATP using a Luciferase-Based Assay

This protocol describes the measurement of eATP in cell culture supernatants using a luciferase-based bioluminescence assay.

Principle: The enzyme firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP, Mg²⁺, and O₂, producing light. The amount of light emitted is directly proportional to the ATP concentration.

Materials:

-

Luciferin-luciferase assay kit

-

Luminometer

-

Cell culture medium

-

ATP standard solution

-

96-well white-walled, clear-bottom plates

Procedure:

-

Cell Culture: Plate cells at the desired density in a 96-well plate and culture under appropriate conditions.

-

Stimulation: Treat cells with the desired stimulus to induce ATP release. Include appropriate controls (unstimulated cells, medium alone).

-

Sample Collection: Carefully collect the cell culture supernatant without disturbing the cell monolayer.

-

Assay Preparation: Prepare the luciferin-luciferase reagent according to the manufacturer's instructions. Prepare an ATP standard curve.

-

Measurement: Add the luciferin-luciferase reagent to the collected supernatants and ATP standards in a white-walled 96-well plate.

-

Luminescence Reading: Immediately measure the luminescence using a luminometer.

-

Data Analysis: Calculate the ATP concentration in the samples by comparing their luminescence values to the ATP standard curve.

Caption: Workflow for Luciferase-Based ATP Assay.

Protocol 2: Calcium Imaging of ATP-Induced Intracellular Signaling

This protocol outlines the use of a fluorescent Ca²⁺ indicator to visualize changes in intracellular calcium concentration following ATP stimulation.

Principle: Cell-permeant fluorescent dyes, such as Fura-2 AM or Fluo-4 AM, are loaded into cells where they are cleaved by intracellular esterases to become fluorescent and Ca²⁺-sensitive. The fluorescence intensity of the dye increases upon binding to Ca²⁺.

Materials:

-

Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microscope with a suitable camera and software

-

ATP solution

Procedure:

-

Cell Plating: Plate cells on glass-bottom dishes or coverslips and allow them to adhere.

-

Dye Loading: Prepare a loading solution of the Ca²⁺ indicator in HBSS with Pluronic F-127. Incubate the cells with the loading solution.

-

Washing: Wash the cells with HBSS to remove excess dye.

-

Imaging Setup: Mount the dish/coverslip on the fluorescence microscope.

-

Baseline Recording: Record the baseline fluorescence of the cells for a short period.

-

Stimulation: Add the ATP solution to the cells while continuously recording the fluorescence.

-

Data Analysis: Analyze the change in fluorescence intensity over time to determine the kinetics and magnitude of the Ca²⁺ response.

Caption: Workflow for Calcium Imaging of ATP Signaling.

Protocol 3: Electrophysiological Recording of ATP as a Neurotransmitter

This protocol describes the use of whole-cell patch-clamp electrophysiology to record ATP-mediated currents in neurons.

Principle: The patch-clamp technique allows for the measurement of ion flow through single channels or across the entire cell membrane. This can be used to characterize the electrophysiological properties of P2X receptors.

Materials:

-

Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

-

Borosilicate glass capillaries for patch pipettes

-

Intracellular and extracellular recording solutions

-

ATP solution and specific P2 receptor antagonists

-

Data acquisition and analysis software

Procedure:

-

Cell Preparation: Prepare a primary neuronal culture or an acute brain slice.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries and fill with intracellular solution.

-

Patching: Under visual guidance, approach a neuron with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, establishing the whole-cell recording configuration.

-

Recording: Clamp the cell at a holding potential and record the baseline current.

-

ATP Application: Perfuse the cell with an extracellular solution containing ATP and record the induced current.

-

Pharmacology: Apply specific P2 receptor antagonists to confirm the identity of the receptors mediating the current.

-

Data Analysis: Analyze the amplitude, kinetics, and pharmacology of the ATP-evoked currents.[15][16]

Caption: Workflow for Electrophysiological Recording.

Conclusion

The role of this compound in cell signaling is far more complex and nuanced than its classical function in cellular bioenergetics. As a potent extracellular signaling molecule, ATP, through the activation of P2X and P2Y receptors, is a key player in a multitude of physiological and pathological processes, including immunity, cancer progression, and the determination of cell fate. The intricate signaling pathways and the context-dependent effects of ATP present both challenges and exciting opportunities for the development of novel therapeutic strategies. A thorough understanding of the quantitative aspects of ATP-receptor interactions and the application of robust experimental methodologies, as detailed in this guide, are essential for advancing our knowledge of purinergic signaling and harnessing its therapeutic potential.

References

- 1. Physiologic roles of P2 receptors in leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 5. P2X-GCaMPs as Versatile Tools for Imaging Extracellular ATP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential agonist-induced desensitization of P2Y2 nucleotide receptors by ATP and UTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resources.tocris.com [resources.tocris.com]

- 8. Pharmacological and molecular characterization of P2X receptors in rat pelvic ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Extracellular ATP may contribute to tissue repair by rapidly stimulating purinergic receptor X7-dependent vascular endothelial growth factor release from primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extracellular release of ATP promotes systemic inflammation during acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atsjournals.org [atsjournals.org]

- 13. ATP and Adenosine Metabolism in Cancer: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Electrophysiology of autonomic neuromuscular transmission involving ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ATP as a cotransmitter in the autonomic nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

5'-ATP as a Neurotransmitter: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The establishment of a chemical substance as a neurotransmitter hinges on a stringent set of criteria, including its synthesis and storage within presynaptic neurons, stimulus-dependent release, mimicry of postsynaptic effects by exogenous application, and a mechanism for its removal from the synaptic cleft.[1][2][3][4][5] For many years, Adenosine 5'-triphosphate (ATP), a molecule central to intracellular energy metabolism, was not considered a primary candidate for extracellular signaling in the nervous system.[6][7] However, a growing body of evidence has not only confirmed ATP's role as a legitimate neurotransmitter but has also revealed its involvement in a wide array of physiological and pathological processes, from sensory transduction to neuroinflammation.[7][8] This technical guide provides a comprehensive overview of the core evidence supporting ATP as a neurotransmitter, with a focus on the quantitative data and experimental methodologies that have been pivotal in this field.

Evidence for ATP as a Neurotransmitter

The case for ATP as a neurotransmitter is built upon the fulfillment of the classical criteria for neurotransmitter identification.

Synthesis and Storage

ATP is ubiquitously synthesized in the cytoplasm and mitochondria of neurons. For its role as a neurotransmitter, ATP is packaged into synaptic vesicles, often alongside other classical neurotransmitters.[9][10] The vesicular nucleotide transporter (VNUT) has been identified as the protein responsible for loading ATP into these vesicles.[11]

Stimulus-Dependent Release from Presynaptic Terminals

A critical piece of evidence for ATP's role as a neurotransmitter is its release from nerve terminals in response to neuronal activity. This release is a calcium-dependent process, consistent with vesicular exocytosis.[12][13]

Quantitative Analysis of ATP Release:

Several techniques are employed to measure the release of ATP from neurons, with the luciferin-luciferase bioluminescence assay being a widely used and highly sensitive method.[11][12] In this assay, the enzyme luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light that can be quantified with a luminometer.[2][14] Studies utilizing this method have demonstrated a frequency-dependent increase in extracellular ATP concentration upon nerve stimulation. For instance, in the rat phrenic nerve-hemidiaphragm preparation, nerve stimulation at frequencies of 1-5 Hz resulted in an 11-26 nM increase in extracellular ATP concentration over a basal level of 6 nM.[12] In co-cultures of neurons and astrocytes subjected to oxygen-glucose deprivation (OGD), a model for ischemic conditions, extracellular ATP concentration gradually increased, reaching approximately 8.9 µM after 80-90 minutes.[5]

| Experimental Model | Stimulation | Basal ATP Concentration | Evoked ATP Concentration/Increase | Reference |

| Rat phrenic nerve-hemidiaphragm | Electrical stimulation (1-5 Hz) | 6 nM | 11-26 nM increase | [12] |

| Cultured neurons and astrocytes | Oxygen-Glucose Deprivation (90 min) | Not specified | ~8.9 µM | [5] |

| Cerebellar mossy fiber boutons (acute mouse brain slices) | Physiological-like activity | ~2.5-2.7 mM (intracellular) | ~150 µM decrease (intracellular) | [15] |

Postsynaptic Action via Purinergic Receptors

Once released into the synaptic cleft, ATP exerts its effects by binding to a specific family of postsynaptic receptors known as purinergic receptors. These are broadly divided into two main classes: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors.[3][16]

P2X receptors are trimeric, non-selective cation channels that, upon binding ATP, allow the influx of Na⁺ and Ca²⁺ and the efflux of K⁺, leading to membrane depolarization and cellular excitation.[3][4][17] There are seven mammalian P2X receptor subtypes (P2X1-7).[18]

Pharmacology of P2X Receptors:

The affinity of ATP and its synthetic analogs varies across the different P2X receptor subtypes. This differential pharmacology is crucial for the experimental dissection of their physiological roles.

| Receptor Subtype | Agonist | EC₅₀ (µM) | Reference |

| P2X1 (human) | ATP | 0.04 - 0.7 | [19] |

| α,β-methylene ATP | 0.054 | [1] | |

| P2X2 (human) | ATP | 0.3 - 8 | [19] |

| ATP (divalent-free) | 1.4 | [20] | |

| P2X3 (human) | ATP | 0.04 - 1 | [19] |

| α,β-methylene ATP | 9.6 | [21] | |

| P2X4 (human) | ATP | 0.4 - 10 | [19] |

| ATP (divalent-free) | 1.3 | [20] | |

| P2X7 (rat) | ATP | 123 | [22] |

| BzATP | 3.6 | [22] | |

| P2X7 (mouse) | ATP | 936 | [22] |

| BzATP | 285 | [22] |

Ion Permeability of P2X Receptors:

The permeability of P2X channels to different cations is a key determinant of their physiological function. The relative permeability of Ca²⁺ to Na⁺ (PCa/PNa) is a particularly important parameter.

| Receptor Subtype | PCa/PNa | PK/PNa | Reference |

| P2X1 | 3.9 | ~1.0 | [10] |

| P2X2 | 2.2 | ~1.0 | [10] |

| P2X4 | High Ca²⁺ permeability | ~1.0 | |

| P2X7 | High Ca²⁺ permeability | ~1.0 | [19] |

There are eight mammalian P2Y receptor subtypes (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄). These receptors are activated by a range of nucleotides, including ATP, ADP, UTP, and UDP. Their activation initiates intracellular signaling cascades through various G proteins.[3][17]

Pharmacology of P2Y Receptors:

| Receptor Subtype | Preferred Agonist(s) | EC₅₀ | G Protein Coupling | Reference |

| P2Y₁ | ADP | 10 nM | Gq | [3] |

| P2Y₂ | ATP, UTP | ~0.5–3 µM | Gq | [3] |

| P2Y₄ | UTP | 73 nM | Gq, Gi | [3] |

| P2Y₆ | UDP | 15 nM | Gq | [3] |

| P2Y₁₁ | ATP | 17-65 µM | Gq, Gs | [3] |

| P2Y₁₂ | ADP | - | Gi | [17] |

| P2Y₁₃ | ADP | - | Gi | |

| P2Y₁₄ | UDP-glucose | - | Gi |

Inactivation by Ectonucleotidases

The synaptic action of ATP is terminated by its rapid enzymatic degradation in the synaptic cleft. This is carried out by a family of ectonucleotidases that hydrolyze ATP and other nucleotides. The main enzymes involved are ecto-nucleoside triphosphate diphosphohydrolases (NTPDases), which convert ATP to ADP and then to AMP, and ecto-5'-nucleotidase (eN/CD73), which dephosphorylates AMP to adenosine.

Experimental Protocols

Measurement of ATP Release using Luciferin-Luciferase Assay

This protocol outlines the measurement of ATP release from cultured neurons or synaptosomes.

Materials:

-

Cultured neurons or synaptosome preparation

-

Krebs-HEPES buffer

-

Luciferin-luciferase ATP assay kit

-

Luminometer

-

Stimulation solution (e.g., high KCl)

Procedure:

-

Prepare a suspension of cultured neurons or synaptosomes in Krebs-HEPES buffer.

-

Equilibrate the cell suspension at 37°C for 10-15 minutes.

-

Add the luciferin-luciferase assay mix to the cell suspension.

-

Measure the basal luminescence using a luminometer.

-

Initiate ATP release by adding a stimulating agent (e.g., high concentration of KCl to depolarize the neurons).

-

Immediately measure the peak luminescence.

-

To quantify the ATP concentration, generate a standard curve using known concentrations of ATP.

-

Calculate the amount of ATP released by subtracting the basal luminescence from the peak luminescence and comparing it to the standard curve.[15]

Whole-Cell Patch-Clamp Recording of P2X Receptor Currents

This protocol describes the electrophysiological recording of currents mediated by P2X receptors in response to ATP application.

Materials:

-

Cells expressing P2X receptors (e.g., cultured neurons or HEK293 cells transfected with a specific P2X receptor subtype)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

-

Intracellular and extracellular recording solutions

-

ATP and other relevant pharmacological agents

Procedure:

-

Prepare the cell culture for recording.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

-

Fill the pipette with the intracellular solution and mount it on the headstage.

-

Under visual guidance (e.g., using a microscope with DIC optics), approach a cell with the patch pipette and form a gigaseal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply ATP to the cell using a perfusion system.

-

Record the inward current elicited by the activation of P2X receptors.

-

To determine the dose-response relationship, apply a range of ATP concentrations and measure the peak current at each concentration.

-

Analyze the data to calculate the EC₅₀ and other kinetic parameters.[5][20]

Measurement of Ectonucleotidase Activity in Synaptosomes

This protocol details a method to measure the activity of ectonucleotidases in a synaptosomal preparation.

Materials:

-

Synaptosome preparation

-

Assay buffer (e.g., Tris-HCl with CaCl₂ and MgCl₂)

-

Substrate solution (ATP, ADP, or AMP)

-

Malachite green reagent for phosphate (B84403) detection

-

Spectrophotometer

Procedure:

-

Prepare a synaptosome suspension in the assay buffer.

-

Pre-incubate the synaptosome suspension at 37°C for 5-10 minutes.

-

Initiate the enzymatic reaction by adding the nucleotide substrate (ATP, ADP, or AMP).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a stopping solution (e.g., trichloroacetic acid).

-

Centrifuge the samples to pellet the synaptosomes.

-

Take an aliquot of the supernatant and add the malachite green reagent to detect the amount of inorganic phosphate (Pi) released.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.

-

Calculate the enzyme activity based on a standard curve generated with known concentrations of Pi.[17]

Visualizations

Signaling Pathways

Caption: P2X Receptor Signaling Pathway.

Caption: P2Y Receptor Signaling Pathways.

Experimental and Logical Workflows

Caption: Logical workflow for establishing ATP as a neurotransmitter.

Caption: Enzymatic degradation of extracellular ATP.

Conclusion

The convergence of evidence from biochemical, physiological, and pharmacological studies has firmly established 5'-ATP as a key neurotransmitter in the central and peripheral nervous systems. Its release from presynaptic terminals, action on distinct P2X and P2Y receptors, and subsequent inactivation by ectonucleotidases fulfill all the core requirements for a classical neurotransmitter. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further explore the complex roles of purinergic signaling in health and disease. The continued development of selective pharmacological tools and advanced imaging techniques will undoubtedly uncover new therapeutic opportunities targeting this fundamental signaling pathway.

References

- 1. Frontiers | Extracellular ATP-Induced Alterations in Extracellular H+ Fluxes From Cultured Cortical and Hippocampal Astrocytes [frontiersin.org]

- 2. Methods and Compositions for Measuring ATP in Subcellular Compartments | Enterprise Innovation [innovation.weill.cornell.edu]

- 3. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Real-time in vivo imaging of extracellular ATP in the brain with a hybrid-type fluorescent sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular mechanism of ATP binding and ion channel activation in P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-resolution detection of ATP release from single cultured mouse dorsal horn spinal cord glial cells and its modulation by noradrenaline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nonsynaptic and nonvesicular ATP release from neurons and relevance to neuron–glia signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extracellular ATP/adenosine dynamics in the brain and its role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. guidetopharmacology.org [guidetopharmacology.org]

- 11. Presynaptic ATP Decreases During Physiological‐Like Activity in Neurons Tuned for High‐Frequency Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. P2X receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. guidetopharmacology.org [guidetopharmacology.org]

- 17. Intracellular ATP Concentration and Implication for Cellular Evolution | MDPI [mdpi.com]

- 18. Frontiers | Principles and properties of ion flow in P2X receptors [frontiersin.org]

- 19. Isolate Functional Synaptosomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. Role of Ectonucleotidases in Synapse Formation During Brain Development: Physiological and Pathological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. resources.tocris.com [resources.tocris.com]

- 22. Ectonucleotidase activities associated with cholinergic synaptosomes isolated from Torpedo electric organ - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 5'-Adenosine Triphosphate (ATP): Chemical Properties and Stability in Aqueous Solutions

Abstract: 5'-Adenosine Triphosphate (ATP) is a pivotal molecule in biochemistry, serving as the primary energy currency in all known forms of life.[1] Its utility is intrinsically linked to the chemical energy stored within its high-energy phosphoanhydride bonds.[2] The stability of ATP in aqueous environments is a critical factor for researchers, scientists, and drug development professionals, as its degradation can significantly impact experimental outcomes and the efficacy of ATP-dependent processes. This technical guide provides an in-depth analysis of the core chemical properties of 5'-ATP and its stability profile in aqueous solutions, detailing the influence of various physicochemical parameters. It includes structured data tables, detailed experimental protocols, and visualizations of relevant pathways and workflows to serve as a comprehensive resource for the scientific community.

Chemical Properties of this compound

The functionality of ATP is dictated by its unique molecular structure and resulting chemical characteristics.

Structure and Nomenclature

ATP is a purine (B94841) ribonucleoside triphosphate.[3] It consists of three key components: an adenine (B156593) base, a ribose sugar, and a triphosphate group attached to the 5' carbon of the ribose. The full IUPAC name is Adenosine 5′-(tetrahydrogen triphosphate).[1] The high negative charge density associated with the three adjacent phosphate (B84403) units is a key feature that destabilizes the molecule, making the terminal phosphoanhydride bonds "high-energy."[2]

Physicochemical and Acid-Base Properties

Salts of ATP can be isolated as colorless, crystalline solids that are highly soluble in water but insoluble in organic solvents like ethanol.[1][4][5] The molecule possesses multiple ionizable protons, leading to a complex acid-base chemistry. The pKa values determine the net charge of the ATP molecule at a given pH, which in turn affects its interactions with metal ions and enzymes.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆N₅O₁₃P₃ | [3] |

| Molar Mass | 507.18 g/mol | [3] |

| Aqueous Solubility | 50 mg/mL | [5] |

| pKa₁ (N1 of Adenine) | ~4.0 | [4][6] |

| pKa₂ (γ-phosphate) | ~6.5 | [4][6] |

Table 1: Core Physicochemical and Acid-Base Properties of this compound.

Metal Ion Chelation

The polyanionic triphosphate chain of ATP is a potent chelator of metal cations.[1] In the cellular environment, ATP exists predominantly as a complex with magnesium ions (Mg²⁺), which are coordinated to the phosphate oxygen centers.[1][7] This interaction with Mg²⁺ is crucial for stabilizing the negative charges on the phosphates and is often a requirement for the activity of ATP-dependent enzymes, such as kinases.[1][7] The binding affinities vary significantly among different cations.

| Metal Cation | Binding Constant (K) M⁻¹ | Source(s) |

| Mg²⁺ | 9,554 | [1][5] |

| Ca²⁺ | 3,722 | [5] |

| Sr²⁺ | 1,381 | [5] |

| Li⁺ | 25 | [5] |

| Na⁺ | 13 | [5] |

| K⁺ | 8 | [5] |

Table 2: Binding Constants of Common Metal Cations to ATP.

Stability of ATP in Aqueous Solutions

The stability of ATP is paramount for its function. In aqueous solutions, its primary degradation pathway is hydrolysis.

ATP Hydrolysis Pathways

ATP hydrolysis is a catabolic reaction where the addition of water breaks the phosphoanhydride bonds, releasing significant energy.[2][8] This process can occur sequentially.

-

Hydrolysis to ADP: The terminal (γ) phosphate is cleaved, yielding Adenosine Diphosphate (ADP) and inorganic phosphate (Pi).[2]

-

Hydrolysis to AMP: The terminal (β) phosphate of ADP is cleaved, yielding Adenosine Monophosphate (AMP) and another Pi molecule.[8]

-

Pyrophosphate Cleavage: Alternatively, the bond between the α and β phosphates of ATP can be broken to yield AMP and inorganic pyrophosphate (PPi).[1]

Figure 1: Primary Hydrolytic Degradation Pathways of ATP.

Factors Influencing Stability

The rate of ATP hydrolysis is highly dependent on environmental conditions.

ATP is most stable in aqueous solutions at a neutral pH, specifically between 6.8 and 7.4.[1][9] Outside this range, the rate of hydrolysis increases rapidly.[1][9]

-

Acidic Conditions (Low pH): At very low pH (e.g., in 3M perchloric acid), acid-catalyzed hydrolysis occurs.[7][9] Under these conditions, protonation of the phosphate groups can reduce the electrostatic repulsion that makes the terminal phosphate a good leaving group, yet the overall hydrolysis is complex and still proceeds.[10] Studies show significant decomposition at pH less than 5.[11]

-

Alkaline Conditions (High pH): In highly alkaline solutions, base-catalyzed hydrolysis proceeds, likely through a cyclic intermediate.[7]

Temperature has a profound effect on ATP stability. Higher temperatures significantly accelerate the rate of hydrolysis.[12][13]

-

Frozen Storage: ATP solutions are stable for at least a year when stored frozen.[14] At -80°C, plasma ATP levels show no significant decrease for at least one month.[15]

-

Refrigerated Storage: A refrigerated solution is stable for at least one week.[14]

-

Room Temperature and Above: At room temperature (22–25 °C), ATP in deionized water has a half-life of 54 days.[12] This drops dramatically to just 0.5 days at 50–55 °C.[12] At 120 °C and pH 7, the half-life is only a few minutes.[13]

| Condition | Half-life / Stability | Source(s) |

| -80°C | Stable for at least one month | [15] |

| -20°C (Frozen) | Stable for at least one year | [14] |

| 4°C (Refrigerated) | Stable for at least one week | [14] |

| 22-25°C (in DI water) | 54 days | [12] |

| 50-55°C (in DI water) | 0.5 days | [12] |

| 120°C, pH 7 | A few minutes | [13] |

Table 3: Stability and Half-life of ATP under Various Temperature Conditions.

Metal ions can have a dual role in ATP stability.

-

Stabilization: As mentioned, Mg²⁺ is crucial for stabilizing ATP in vivo by shielding the negative charges of the phosphate groups.[7] In experimental conditions, Mg²⁺ has been shown to significantly reduce the hydrolysis rate at elevated temperatures, decreasing it by up to 50% at 120°C.[13]

-

Catalysis of Hydrolysis: Conversely, some metal ions can accelerate ATP hydrolysis. The rate of hydrolysis in the presence of certain metal-organic complexes was found to increase in the order of Zn²⁺ > Ca²⁺ > Cd²⁺ > Mg²⁺.[16][17] This catalytic effect often involves the metal ion facilitating the nucleophilic attack on the γ-phosphate.[18]

Thermodynamics of ATP Hydrolysis

The hydrolysis of ATP to ADP and Pi is a highly exergonic reaction, meaning it releases a substantial amount of free energy.[2] This energy release is the reason ATP is the cell's primary energy source. The spontaneity of the reaction is driven by several factors, including the relief of electrostatic repulsion, resonance stabilization of the products (ADP and Pi), and solvation effects.[2]

| Parameter | Value (at standard state, pH 7) | Source(s) |

| ΔG°' (ATP → ADP + Pi) | -30.5 kJ/mol (-7.3 kcal/mol) | [1] |

| ΔG°' (ATP → AMP + PPi) | -45.6 kJ/mol (-10.9 kcal/mol) | [1] |

| Enthalpy (ΔH) (ATP → ADP + Pi) | -20.5 kJ/mol (-4.9 kcal/mol) | [1] |

Table 4: Standard Thermodynamic Parameters for ATP Hydrolysis. Note: The actual free energy change (ΔG) in a cell is typically much more negative (around -57 kJ/mol) due to the cellular concentrations of ATP, ADP, and Pi being far from standard state equilibrium.[1]

Experimental Protocols for Stability Analysis

Analyzing ATP stability requires accurate methods for its quantification and the monitoring of its degradation products.

Protocol: Quantification of ATP using Bioluminescence Assay

This method is highly sensitive and widely used for measuring low concentrations of ATP. It relies on the luciferin-luciferase reaction, where light emission is proportional to the ATP concentration.

-

Principle: In the presence of ATP, Mg²⁺, and O₂, the enzyme luciferase catalyzes the oxidative decarboxylation of D-luciferin, producing light (bioluminescence).

-

Materials:

-

ATP Assay Kit (containing luciferase and D-luciferin substrate)

-

Luminometer for measuring light output

-

ATP standards of known concentration

-

Tris or HEPES buffer (pH 7.0-7.8)

-

Samples containing unknown ATP concentrations

-

-

Methodology:

-

Reagent Preparation: Reconstitute the luciferase/luciferin reagent according to the manufacturer's instructions. Protect from light.

-

Standard Curve: Prepare a series of ATP standards by diluting a stock solution in the assay buffer. A typical range is 1 nM to 1 µM.

-

Sample Preparation: Collect aqueous samples. If necessary, dilute them to fall within the range of the standard curve. Place all samples and reagents on ice.[15]

-

Measurement:

-

Pipette 50 µL of each standard or sample into the wells of a white-walled, 96-well plate suitable for luminescence.

-

Add 50 µL of the prepared luciferase/luciferin reagent to each well.

-

Immediately place the plate in a luminometer and measure the light output (Relative Light Units, RLU).

-

-

Data Analysis: Plot the RLU values for the standards against their known concentrations to generate a standard curve. Use the equation from the linear regression of this curve to calculate the ATP concentration in the unknown samples.

-

Protocol: Monitoring ATP Hydrolysis by ³¹P-NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique to directly observe the phosphorus-containing species in a solution.

-

Principle: The phosphorus nuclei in the α, β, and γ positions of ATP, the α and β positions of ADP, and in inorganic phosphate (Pi) all have distinct chemical shifts in a ³¹P-NMR spectrum. By integrating the signal peaks, one can determine the relative concentrations of each species over time.

-

Materials:

-

High-field NMR spectrometer with a phosphorus probe

-

NMR tubes

-

ATP solution of known initial concentration

-

D₂O for field locking

-

Buffer solution to maintain constant pH

-

Thermostated sample chamber

-

-

Methodology:

-

Sample Preparation: Prepare a solution of ATP (e.g., 5-10 mM) in a buffer (e.g., Tris-HCl) with a known percentage of D₂O (typically 10%) for the lock signal. The pH should be carefully adjusted.

-

Initial Spectrum (t=0): Acquire an initial ³¹P-NMR spectrum at the desired temperature to confirm the purity of the ATP and establish the initial signal integrals.

-

Kinetic Run: Maintain the sample at a constant temperature inside the NMR spectrometer. Acquire spectra at regular time intervals (e.g., every 30 minutes or as needed based on the expected rate of hydrolysis).

-

Data Processing: Process each spectrum (Fourier transform, phase correction, baseline correction).

-

Data Analysis: Integrate the distinct peaks corresponding to ATP (γ-P, α-P, β-P), ADP (β-P, α-P), and Pi. Calculate the concentration of each species at each time point based on the relative integrals. Plot the concentration of ATP versus time to determine the rate of hydrolysis.

-

Figure 2: General Experimental Workflow for an ATP Stability Study.

ATP in a Biological Signaling Context

Beyond its role in energy metabolism, ATP is a crucial substrate for kinase enzymes in signal transduction pathways. Kinases transfer the terminal (γ) phosphate from ATP to a substrate molecule (e.g., a protein), a process called phosphorylation, which acts as a molecular switch to regulate cellular activity.

Figure 3: Role of ATP as a Phosphate Donor in a Kinase Cascade.

Conclusion

The chemical properties of this compound, particularly its polyanionic nature and the high-energy phosphoanhydride bonds, define its central role in biology. Its stability in aqueous solutions is a delicate balance influenced by pH, temperature, and the presence of metal cations. ATP is most stable under neutral pH and cold temperatures. Divalent cations like Mg²⁺ are essential for its stability in biological systems, whereas other conditions can markedly accelerate its degradation. A thorough understanding and control of these parameters, verified through robust experimental methods like bioluminescence assays and ³¹P-NMR, are critical for any research involving this fundamental biomolecule.

References

- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 2. ATP hydrolysis - Wikipedia [en.wikipedia.org]

- 3. This compound | C10H16N5O13P3 | CID 5957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. biochemistry - Do the pH and other ions affect the hydrolysis of ATP - Biology Stack Exchange [biology.stackexchange.com]

- 8. Video: Hydrolysis of ATP [jove.com]

- 9. echemi.com [echemi.com]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. Qualitative Measurements of Stability of ATP at Varying pH – ASPIRE [wp.bridgewater.edu]

- 12. mdpi.com [mdpi.com]

- 13. dggv.de [dggv.de]

- 14. researchgate.net [researchgate.net]

- 15. Determination of the stability of plasma ATP in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure and Function of Adenosine Triphosphate (ATP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) triphosphate (ATP) is a cornerstone of cellular bioenergetics and signaling. This guide provides a comprehensive technical overview of the molecular architecture of ATP, its multifaceted roles in cellular physiology, and methodologies for its study. We delve into the precise three-dimensional structure of ATP, detailing bond lengths and angles, and explore its function as the primary energy currency, a signaling molecule in purinergic pathways, and a critical substrate for kinases. This document also presents detailed experimental protocols for the quantification of ATP and the analysis of kinase activity, alongside illustrative diagrams of key signaling pathways and experimental workflows to support researchers and professionals in drug development.

Molecular Structure of Adenosine Triphosphate

Adenosine triphosphate is a nucleotide composed of three fundamental components: an adenine (B156593) base, a ribose sugar, and a triphosphate group.[1][2]

-

Adenine: A purine (B94841) nitrogenous base.

-

Ribose: A five-carbon pentose (B10789219) sugar.

-

Triphosphate Group: A chain of three phosphate (B84403) groups designated alpha (α), beta (β), and gamma (γ), starting from the one closest to the ribose sugar.[2]

The adenine base is attached to the 1' carbon of the ribose sugar, and the triphosphate group is attached to the 5' carbon of the ribose. The high-energy phosphoanhydride bonds linking the β and γ phosphates are central to ATP's role as an energy carrier.

Below is a diagram illustrating the molecular structure of ATP.

Caption: Molecular components of Adenosine Triphosphate (ATP).

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₆N₅O₁₃P₃ | [3] |

| Molar Mass | 507.18 g/mol | [3] |

| Appearance | Colorless solid (salts) | [3] |

| Solubility | Water soluble |

Bond Lengths and Angles

The precise three-dimensional conformation of ATP can vary depending on its environment, such as in solution versus bound to a protein.[4] X-ray crystallography of the disodium (B8443419) salt of ATP (Na₂ATP) provides detailed insights into its solid-state structure. In the crystal lattice, the triphosphate chain adopts a folded conformation.[1] The ribose ring can exist in different puckered conformations, such as C3' endo or C2' endo.[1]

| Bond/Angle | Approximate Value |

| P-O (non-bridging) | ~1.50 Å |

| P-O (bridging) | ~1.60 Å |

| O-P-O Angle | ~110-120° |

| C-N (in adenine) | ~1.33-1.38 Å |

| C-C (in ribose) | ~1.52-1.54 Å |

| Glycosidic Bond Torsion Angle | Varies |

Note: These are approximate values and can vary based on the specific crystal structure and environment.

Core Functions of ATP

ATP's central role in the cell is multifaceted, extending from energy transfer to intricate signaling processes.

Primary Energy Currency

The hydrolysis of the terminal phosphoanhydride bond of ATP to form adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi) is a highly exergonic reaction, releasing a significant amount of free energy.

ATP + H₂O → ADP + Pi

This energy release powers a vast array of cellular activities, including:

-

Muscle Contraction: ATP binding and hydrolysis are essential for the cyclical interaction of myosin and actin filaments.

-

Active Transport: ATP provides the energy for ion pumps, such as the Na⁺/K⁺-ATPase, to move ions against their concentration gradients.

-

Biosynthesis: The synthesis of macromolecules like DNA, RNA, and proteins is energetically unfavorable and is driven by the coupling of these reactions to ATP hydrolysis.

| Parameter | Value | Conditions | Reference |

| Standard Free Energy of Hydrolysis (ΔG°') | -30.5 kJ/mol (-7.3 kcal/mol) | 1 M concentrations, pH 7.0 | [3] |

| Cellular Free Energy of Hydrolysis (ΔG) | -50 to -65 kJ/mol (-12 to -15.5 kcal/mol) | Typical intracellular concentrations | |

| Typical Intracellular Concentration | 1-10 mM | Varies by cell type and metabolic state |

Signal Transduction

ATP acts as a crucial signaling molecule both inside and outside the cell.

ATP serves as a phosphate donor in phosphorylation reactions catalyzed by protein kinases . This post-translational modification acts as a molecular switch, altering the activity, localization, and interaction of proteins in signaling cascades.

Released into the extracellular space, ATP acts as a neurotransmitter and signaling molecule by activating a family of purinergic receptors on the cell surface. These receptors are broadly classified into two families: P2X and P2Y receptors.

-

P2X Receptors: These are ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations (Na⁺ and Ca²⁺), leading to membrane depolarization and downstream signaling events.[5][6]

-

P2Y Receptors: These are G protein-coupled receptors (GPCRs) that, upon activation by nucleotides like ATP and ADP, initiate intracellular signaling cascades through G proteins, leading to the production of second messengers such as inositol (B14025) trisphosphate (IP₃) and cyclic AMP (cAMP).[7]

Below are diagrams illustrating the signaling pathways for representative P2Y and P2X receptors.

Caption: P2Y1 Receptor Signaling Pathway.

Caption: P2X1 Receptor Signaling Pathway.

Experimental Protocols

Quantification of ATP using a Luciferase-Based Assay

This protocol provides a method for determining ATP concentrations in cell lysates.

Principle: Firefly luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light that is proportional to the amount of ATP present.[1]

Materials:

-

Cells of interest

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Luciferase assay reagent (containing luciferase and luciferin)

-

ATP standard solution

-

Luminometer

Procedure:

-

Cell Culture and Lysis:

-

Culture cells to the desired confluency.

-

Wash cells with PBS.

-

Lyse the cells using a suitable cell lysis buffer to release intracellular ATP.

-

-

ATP Standard Curve Preparation:

-

Prepare a series of ATP standards of known concentrations by diluting the ATP standard solution.

-

-

Assay:

-

Add the luciferase assay reagent to both the cell lysates and the ATP standards in a luminometer-compatible plate.

-

Incubate for a short period to allow the reaction to stabilize.

-

Measure the luminescence of each sample using a luminometer.

-

-

Data Analysis:

-

Generate a standard curve by plotting the luminescence values of the ATP standards against their corresponding concentrations.

-

Determine the ATP concentration in the cell lysates by interpolating their luminescence values on the standard curve.

-

Kinase Activity Assay using a Fluorescent ATP Analog

This protocol describes a general method for measuring kinase activity by monitoring the binding of a fluorescent ATP analog.

Principle: The fluorescence properties of certain ATP analogs, such as TNP-ATP, change upon binding to the ATP-binding pocket of a kinase. This change can be used to measure kinase activity and screen for inhibitors.

Materials:

-

Purified kinase

-

Fluorescent ATP analog (e.g., TNP-ATP)

-

Kinase reaction buffer

-

Substrate peptide or protein

-

Test compounds (for inhibitor screening)

-

Fluorometer

Procedure:

-

Reaction Setup:

-

In a microplate, combine the purified kinase, its substrate, and the kinase reaction buffer.

-

For inhibitor screening, add the test compounds at various concentrations.

-

-

Initiation and Measurement:

-

Initiate the kinase reaction by adding the fluorescent ATP analog.

-

Immediately measure the fluorescence intensity over time using a fluorometer.

-

-

Data Analysis:

-

The initial rate of the reaction is determined from the change in fluorescence over time.

-

For inhibitor screening, the IC₅₀ value (the concentration of inhibitor that reduces kinase activity by 50%) can be calculated by plotting the reaction rates against the inhibitor concentrations.

-

ATP in Drug Discovery

The central role of ATP-dependent enzymes, particularly kinases, in cellular signaling has made them a major class of drug targets.

High-Throughput Screening (HTS) for Kinase Inhibitors

The development of robust and sensitive assays for kinase activity has enabled high-throughput screening of large compound libraries to identify novel kinase inhibitors.

Below is a diagram illustrating a typical experimental workflow for HTS of kinase inhibitors.

Caption: Experimental workflow for HTS of kinase inhibitors.

Conclusion

Adenosine triphosphate is a molecule of profound importance, serving as the universal energy currency and a versatile signaling molecule. A deep understanding of its structure, function, and the pathways it governs is critical for fundamental biological research and for the development of novel therapeutics targeting a wide range of diseases. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the multifaceted roles of ATP and to identify and characterize new modulators of ATP-dependent processes.

References

- 1. Calcium signalling through nucleotide receptor P2X1 in rat portal vein myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 3. Ca2+ influx through P2X1 receptors amplifies P2Y1 receptor-evoked Ca2+ signaling and ADP-evoked platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Primary and secondary agonists can use P2X1 receptors as a major pathway to increase intracellular Ca2+ in the human platelet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. P2Y1 and P2X7 receptors induce calcium/calmodulin-dependent protein kinase II phosphorylation in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Calculation of 5'-ATP Hydrolysis Free Energy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and experimental determination of the free energy of 5'-adenosine triphosphate (ATP) hydrolysis. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in studies where the energetics of ATP-dependent processes are critical. This guide covers the fundamental thermodynamics, key influencing factors, detailed experimental protocols for measurement, and the role of ATP hydrolysis in major signaling pathways.

Introduction: The Central Role of ATP Hydrolysis in Cellular Energetics

Adenosine (B11128) triphosphate (ATP) is the primary energy currency of the cell, powering a vast array of biological processes. The hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi) is a highly exergonic reaction, releasing a significant amount of free energy that is coupled to endergonic cellular reactions. Understanding and accurately quantifying this free energy change is paramount for comprehending the thermodynamics of cellular metabolism, signal transduction, and the mechanism of action of numerous enzymes and potential drug targets.

The reaction for ATP hydrolysis is as follows:

ATP + H₂O ⇌ ADP + Pᵢ

The free energy change (ΔG) associated with this reaction is a critical parameter in cellular bioenergetics.

Quantitative Data on ATP Hydrolysis Free Energy

The free energy change of ATP hydrolysis is dependent on the conditions under which it is measured. The standard free energy change (ΔG°') is a useful benchmark, but the actual free energy change (ΔG) within the cell can be significantly different due to the non-standard concentrations of reactants and products, as well as other cellular factors.

| Parameter | Value (kJ/mol) | Value (kcal/mol) | Conditions |

| Standard Free Energy Change (ΔG°') | -28 to -34[1][2] | -6.7 to -8.1 | 1 M concentrations of ATP, ADP, and Pi, 25°C, pH 7.0 |

| Cellular Free Energy Change (ΔG) | -47 to -70[1] | -11.2 to -16.7 | Typical intracellular concentrations (mM range for ATP, ADP, Pi) |

| ΔG in Human Muscle (Resting) | -64[2] | -15.3 | [ATP] ≈ 4 mM, [ADP] ≈ 9 µM[2] |

| ΔG in Human Muscle (Recovering) | -69[2] | -16.5 | [ATP] ≈ 1 mM, [ADP] ≈ 7 µM[2] |

| ΔG in E. coli | -47[1] | -11.2 | Growing on glucose[1] |

Factors Influencing the Free Energy of ATP Hydrolysis:

| Factor | Effect on ΔG |

| Concentrations of ATP, ADP, and Pᵢ | A higher [ATP]/([ADP][Pᵢ]) ratio makes ΔG more negative. |

| pH | Changes in pH affect the ionization states of ATP, ADP, and Pᵢ, thus altering ΔG. |

| Mg²⁺ Concentration | Mg²⁺ ions stabilize the ATP molecule, and changes in their concentration affect the free energy of hydrolysis.[1][2] |

| Temperature | As with most chemical reactions, temperature influences the reaction equilibrium and thus ΔG. |

| Ionic Strength | The overall ionic environment of the cell can influence the activity of the reactants and products. |

Experimental Protocols for Determining ATP Hydrolysis Free Energy

Several experimental techniques can be employed to determine the free energy of ATP hydrolysis. The choice of method often depends on the specific research question, the biological system under investigation, and the available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-invasive technique to measure the intracellular concentrations of ATP, ADP, and Pᵢ in vivo.[1][2] By determining these concentrations, the reaction quotient (Q) can be calculated, which is then used to determine the cellular ΔG.

Protocol for ³¹P NMR Spectroscopy:

-

Sample Preparation: The tissue or cell sample is placed in an NMR tube. For in vivo measurements in humans, the tissue of interest (e.g., muscle) is positioned within a strong magnetic field.[1]

-

Data Acquisition: A ³¹P NMR spectrum is acquired. The different phosphorus-containing compounds (ATP, ADP, Pᵢ) will have distinct resonance peaks in the spectrum.

-

Concentration Determination: The area under each peak is proportional to the concentration of the respective molecule. By comparing the peak areas to a known internal or external standard, the absolute concentrations of ATP, ADP, and Pᵢ can be determined.

-

Calculation of ΔG:

-

The reaction quotient, Q, is calculated using the measured concentrations: Q = [ADP][Pᵢ]/[ATP].

-

The cellular free energy change (ΔG) is then calculated using the equation: ΔG = ΔG°' + RT ln(Q), where R is the gas constant and T is the temperature in Kelvin.[2]

-

Enzyme-Coupled Spectrophotometric Assay

This is a common in vitro method to measure the rate of ATP hydrolysis by an ATPase. The production of ADP is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Protocol for Pyruvate (B1213749) Kinase/Lactate (B86563) Dehydrogenase Coupled Assay:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the ATPase of interest, phosphoenolpyruvate (B93156) (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH) in an appropriate buffer.

-

Initiation of Reaction: The reaction is initiated by the addition of ATP.

-

Spectrophotometric Measurement: The absorbance at 340 nm is monitored over time. The rate of NADH oxidation is directly proportional to the rate of ADP production, and thus the rate of ATP hydrolysis.

-

Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. This rate can be used to calculate the enzyme's kinetic parameters.

Luciferase-Based Bioluminescence Assay

This highly sensitive method is used to measure ATP concentrations. The enzyme luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.

Protocol for ATP Measurement:

-

Sample Lysis: Cells are lysed to release intracellular ATP.

-

Reaction Setup: The cell lysate is mixed with a reagent containing luciferase and D-luciferin.

-

Luminescence Measurement: The light output is immediately measured using a luminometer.

-

Quantification: The ATP concentration in the sample is determined by comparing the luminescence reading to a standard curve generated with known ATP concentrations.

Role of ATP Hydrolysis in Key Signaling Pathways

The energy released from ATP hydrolysis drives numerous signaling pathways that are fundamental to cellular function.

Muscle Contraction

In muscle cells, the cyclical interaction between actin and myosin filaments, which leads to muscle contraction, is powered by ATP hydrolysis.[1][3][4][5]

Caption: The ATP-dependent cycle of muscle contraction.

Na⁺/K⁺-ATPase Ion Pump

The sodium-potassium pump is a vital transmembrane protein that actively transports Na⁺ and K⁺ ions against their concentration gradients, a process directly fueled by ATP hydrolysis. This maintains the electrochemical gradients necessary for nerve impulse transmission and cellular homeostasis.[2][6][7][8][9]

Caption: The reaction cycle of the Na⁺/K⁺-ATPase pump.

Kinase-Mediated Signaling

Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, a key event in many signal transduction pathways. ATP serves as the phosphate donor in these reactions.[3][10]

References

- 1. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium–potassium pump - Wikipedia [en.wikipedia.org]

- 3. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. ATP and Muscle Contraction | Biology for Majors II [courses.lumenlearning.com]

- 6. collab.its.virginia.edu [collab.its.virginia.edu]

- 7. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Na+/K+-ATPase: More than an Electrogenic Pump | MDPI [mdpi.com]

- 9. Na+/K+-ATPase: More than an Electrogenic Pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the role of ATP in kinase? | AAT Bioquest [aatbio.com]

The Central Role of 5'-ATP in Cellular Energetics and Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Adenosine (B11128) 5'-triphosphate (ATP) is the universal energy currency of the cell, a pivotal molecule that powers a vast array of biological processes. This technical guide provides an in-depth exploration of the multifaceted roles of ATP in cellular energetics and metabolism, offering quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support advanced research and drug development endeavors.

ATP as the Linchpin of Cellular Energetics

ATP is a nucleotide composed of an adenine (B156593) base, a ribose sugar, and three phosphate (B84403) groups. The high-energy phosphoanhydride bonds linking the phosphate groups are the key to its function. The hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi) is a highly exergonic reaction, releasing a significant amount of free energy that the cell can harness to drive endergonic processes.[1][2]

The overall health and activity of a cell are often reflected in its "energy charge," a concept that relates the concentrations of ATP, ADP, and adenosine monophosphate (AMP). Most healthy cells maintain a high energy charge, typically between 0.7 and 0.95, indicating a robust capacity for energy-requiring activities.[3] A decrease in this ratio signals a metabolic shift towards catabolic, ATP-producing pathways to restore the energy balance.

ATP Production: A Symphony of Metabolic Pathways

The continuous supply of ATP is primarily maintained through two major processes:

-

Cellular Respiration: This is the primary mechanism of ATP synthesis in most eukaryotic cells. It involves the catabolism of glucose and other organic molecules through a series of interconnected pathways: glycolysis, the citric acid cycle, and oxidative phosphorylation. While glycolysis provides a small, direct yield of ATP, the majority is generated during oxidative phosphorylation, where the energy from electron transport is used to drive ATP synthase.[2][4]

-

Substrate-Level Phosphorylation: This process involves the direct transfer of a phosphate group from a high-energy substrate to ADP, forming ATP. This occurs during glycolysis and the citric acid cycle.

ATP Consumption: Fueling the Machinery of Life

The energy released from ATP hydrolysis is coupled to a multitude of cellular functions, including:

-

Anabolic Reactions: The synthesis of complex macromolecules such as proteins, nucleic acids, and polysaccharides from simpler precursors is an energy-intensive process fueled by ATP.

-

Active Transport: ATP powers membrane pumps, such as the Na+/K+ ATPase, to move ions and other molecules against their concentration gradients, maintaining cellular homeostasis and enabling processes like nerve impulse transmission.

-

Muscle Contraction: The cyclical interaction between actin and myosin filaments, which underlies muscle contraction, is driven by the binding and hydrolysis of ATP.

-

Signal Transduction: ATP serves as a substrate for kinases, enzymes that phosphorylate other proteins, thereby activating or deactivating signaling pathways. It is also a precursor for the second messenger cyclic AMP (cAMP).[5][6]

-

DNA and RNA Synthesis: ATP is one of the four nucleotide triphosphates required as a building block for the synthesis of RNA. It is also converted to deoxyadenosine (B7792050) triphosphate (dATP) for DNA synthesis.

Quantitative Insights into Cellular ATP

The intracellular concentration of ATP is a critical parameter that reflects the metabolic state of a cell. These concentrations can vary between different cell and tissue types, as well as under different physiological and pathological conditions.

| Cell/Tissue Type | Typical Intracellular ATP Concentration (mM) | Reference(s) |

| Cardiac Muscle | 7.47 ± 4.12 | [7] |

| Skeletal Muscle | 5.86 ± 1.91 | [7] |

| Brain | 2.88 | [7] |

| Liver | ~2.71 | [8] |

| Retina | ~2.71 | [8] |

| Microorganisms | ~2.71 | [8] |

| Mouse Fibroblasts (LS) | 1.6 x 10⁻¹¹ moles/cell (biosynthesis) | [9] |

| Overall Average | 4.41 | [8] |

Note: The values presented are averages and can fluctuate based on the specific experimental conditions and methodologies used.

The standard free energy change (ΔG°') for ATP hydrolysis to ADP and Pi under standard conditions (1 M concentrations, pH 7.0) is approximately -30.5 kJ/mol (-7.3 kcal/mol). However, under the non-standard, physiological conditions within a cell, the actual free energy change (ΔG) is significantly more negative, often in the range of -50 to -70 kJ/mol, due to the relatively low intracellular concentrations of ADP and Pi compared to ATP.[1][10][11] This large negative ΔG makes ATP hydrolysis a powerful driving force for cellular reactions.

Key Signaling Pathways Involving ATP

ATP plays a dual role in cellular signaling, acting as both a direct signaling molecule and as a substrate for enzymes that generate second messengers.

Purinergic Signaling: P2X and P2Y Receptors